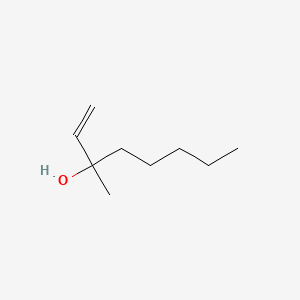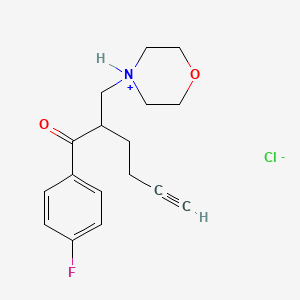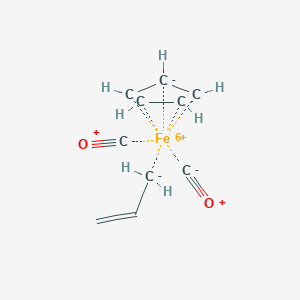![molecular formula C7H6ClF5O3 B15343697 5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one CAS No. 101833-15-2](/img/structure/B15343697.png)
5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one is a complex organic compound characterized by the presence of multiple fluorine atoms, a chlorine atom, and a hydroxyl group. This compound is notable for its unique structural features, which include a five-membered oxolane ring. The presence of both chloro and difluoromethyl groups, along with a trifluoromethyl group, makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the use of chlorodifluoromethane and trifluoromethyl ketone as starting materials. The reaction conditions often require the presence of a strong base, such as sodium hydride, to facilitate the formation of the oxolane ring. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to remove the chlorine or fluorine atoms.
Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can lead to the formation of a fully dehalogenated oxolane derivative.
科学的研究の応用
5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can modulate enzyme activity and affect various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic processes.
類似化合物との比較
Similar Compounds
5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one: This compound is unique due to the presence of both chloro and difluoromethyl groups.
5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(difluoromethyl)oxolan-2-one: Similar structure but with one less fluorine atom.
5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(fluoromethyl)oxolan-2-one: Similar structure but with fewer fluorine atoms.
Uniqueness
The uniqueness of this compound lies in its combination of chloro, difluoromethyl, and trifluoromethyl groups. This combination imparts unique chemical and physical properties, such as high electronegativity and stability, making it a valuable compound for various applications.
特性
CAS番号 |
101833-15-2 |
|---|---|
分子式 |
C7H6ClF5O3 |
分子量 |
268.56 g/mol |
IUPAC名 |
5-[chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one |
InChI |
InChI=1S/C7H6ClF5O3/c1-4(15)2-5(6(8,9)10,7(11,12)13)16-3(4)14/h15H,2H2,1H3 |
InChIキー |
HPVZASNIUXQIPA-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(OC1=O)(C(F)(F)F)C(F)(F)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


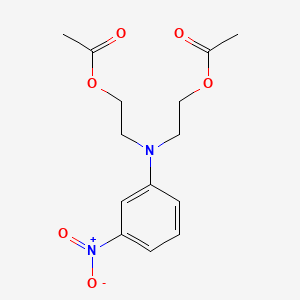

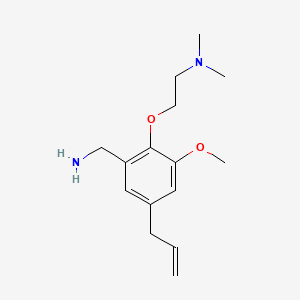
![3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine](/img/structure/B15343633.png)

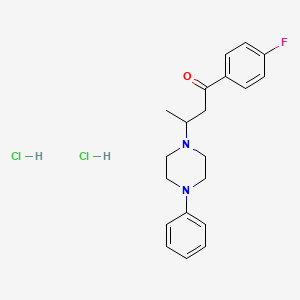
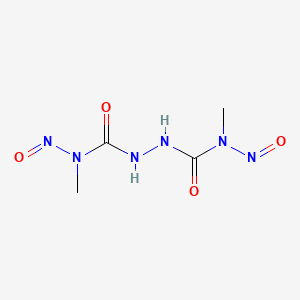
![tert-Butyl (4-{3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-oxopropyl}phenyl)carbamate](/img/structure/B15343668.png)
![cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate](/img/structure/B15343674.png)

